molecular formula C12H14ClN3 B2497176 N-butyl-3-chloro-2-quinoxalinamine CAS No. 680212-49-1

N-butyl-3-chloro-2-quinoxalinamine

Cat. No. B2497176
CAS RN: 680212-49-1
M. Wt: 235.72
InChI Key: LAYLJGOEUYBXMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoxaline derivatives, including N-butyl-3-chloro-2-quinoxalinamine, can be synthesized through various methods. One efficient approach involves the condensation of 1,2-diamines with 1,2-diketones in neutral ionic liquids under catalyst-free conditions, offering excellent yields and short reaction times (Zare et al., 2010). Another method employs oxidative coupling of quinoxalin-2(1H)-ones with readily available carbazates in the presence of K2S2O8 as an oxidant, showcasing the versatility in synthesizing quinoxaline derivatives (Xie et al., 2019).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives reveals their complex interactions and geometrical arrangements. For example, the crystal structure analysis of butylchlorobis(8-quinolinate)tin(IV) highlights a distorted octahedral geometry around the tin atom, emphasizing the diversity of structural frameworks possible within quinoxaline derivatives (Kellö et al., 1995).

Chemical Reactions and Properties

Quinoxalines participate in a variety of chemical reactions, reflecting their rich chemical properties. For instance, the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates showcases the compound's reactivity and the potential to form bioactive motifs (Xie et al., 2019). Additionally, quinoxaline derivatives can undergo transformations such as tautomerism, as demonstrated in studies involving 5-chlorobenzo[f]quinoxalin-6-ol, highlighting the dynamic nature of their chemical behavior (Gómez et al., 2013).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as circularly polarized luminescence, are of significant interest. For example, random poly(quinoxaline-2,3-diyl) copolymers exhibit circularly polarized luminescence (CPL), with the emission color fully tunable by changing the aryl substituents, showcasing the compound's potential in materials science applications (Nishikawa et al., 2017).

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of related compounds such as butylchlorobis(8-quinolinate)tin(IV) reveals a distorted octahedral coordination geometry around the tin atom, with two O atoms, a N atom of the cis-chelated 8-quinolinate ligands, and a chlorine atom in equatorial sites. This type of structure analysis is crucial for understanding the physical and chemical properties of quinoxaline derivatives (Kellö et al., 1995).

Synthesis and Application in Medicinal Chemistry

  • Quinoxalines, including N-butyl-3-chloro-2-quinoxalinamine analogues, have been synthesized for potential use in medicinal chemistry. These compounds exhibit activities against various diseases, including malaria, leishmaniasis, and tuberculosis (Jain et al., 2005).
  • Another study focused on the efficient preparation of quinoxaline-3-carbonyl compounds, highlighting the importance of these compounds in bioactive natural products and synthetic drugs (Xie et al., 2019).

Analytical Chemistry Applications

Quinoxaline derivatives, including this compound, have been studied as analytical reagents. For instance, quinoxaline-2-carboxylic acid and its derivatives are used for the gravimetric determination of various metal ions, showcasing the utility of quinoxaline derivatives in analytical chemistry (Dutt et al., 1968).

Bioimaging and Environmental Applications

  • A novel quinoxalinamine-containing fluorescent probe was designed for real-time detection of palladium(II) ions in pure water and bio-imaging, demonstrating the use of quinoxaline derivatives in environmental monitoring and biological systems (Che et al., 2018).
  • Quinoxalines also play a role in stroke treatment, where certain quinolylnitrones have shown promising therapeutic applications (Marco-Contelles, 2020).

properties

IUPAC Name

N-butyl-3-chloroquinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-2-3-8-14-12-11(13)15-9-6-4-5-7-10(9)16-12/h4-7H,2-3,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYLJGOEUYBXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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